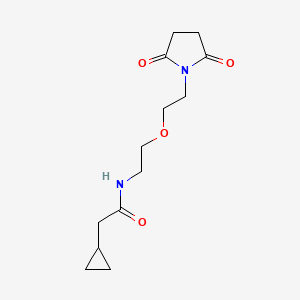
2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide, also known as CX-4945, is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a serine/threonine kinase that regulates many cellular processes, including cell proliferation, differentiation, and survival. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide involves the inhibition of CK2, which is overexpressed in many cancer cells and is involved in the regulation of various cellular processes. Inhibition of CK2 by 2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide leads to the disruption of signaling pathways that are important for cancer cell survival and proliferation. This results in the induction of cell death and inhibition of tumor growth.
Biochemical and Physiological Effects
2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits the phosphorylation of key signaling proteins, such as AKT and ERK, that are involved in cell survival and proliferation. It also induces the activation of pro-apoptotic proteins, such as caspase-3, leading to cell death.
In neurodegenerative disease research, 2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide has been shown to prevent the formation of toxic protein aggregates, such as amyloid beta and alpha-synuclein, that are associated with diseases such as Alzheimer's and Parkinson's. It has also been shown to have neuroprotective effects in animal models of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide in lab experiments is its specificity for CK2, which allows for the selective inhibition of this kinase without affecting other cellular processes. This allows for the investigation of the specific role of CK2 in various cellular processes.
One limitation of using 2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide in lab experiments is its potential toxicity, as it has been shown to induce cell death in normal cells as well as cancer cells. This requires careful consideration of the dosage and duration of treatment.
Direcciones Futuras
For research on 2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide include the investigation of its potential therapeutic applications in other diseases, such as autoimmune diseases and metabolic disorders. It will also be important to further investigate the mechanisms of action of 2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide and its effects on other cellular processes. Additionally, the development of more potent and selective CK2 inhibitors may provide new avenues for therapeutic intervention.
Métodos De Síntesis
The synthesis of 2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide involves several steps, including the reaction of 2-cyclopropylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine to form the intermediate amide. The final step involves the reaction of the amide with N,N-dimethylformamide dimethyl acetal to form 2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide.
Aplicaciones Científicas De Investigación
2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer research, 2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurodegenerative disease research, 2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide has been investigated for its potential to prevent the formation of toxic protein aggregates that are associated with diseases such as Alzheimer's and Parkinson's. It has also been shown to have neuroprotective effects in animal models of these diseases.
In viral infection research, 2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C, and dengue virus.
Propiedades
IUPAC Name |
2-cyclopropyl-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c16-11(9-10-1-2-10)14-5-7-19-8-6-15-12(17)3-4-13(15)18/h10H,1-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPSTAVAZMMKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B2582499.png)
![[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride](/img/structure/B2582500.png)
![(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2582506.png)
![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2582507.png)
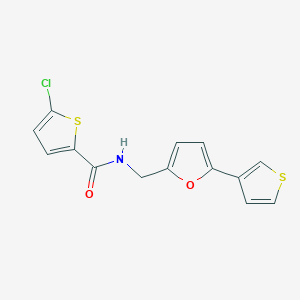
![3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2582510.png)
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2582511.png)
![1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B2582512.png)

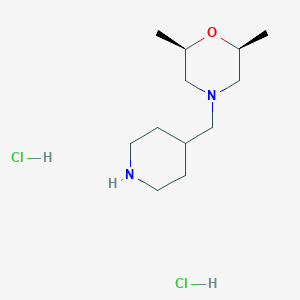
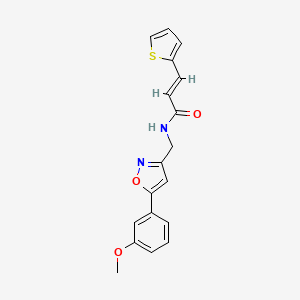
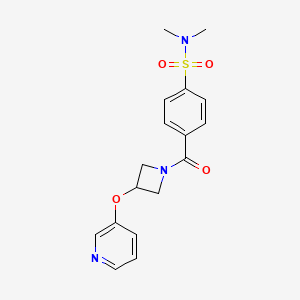
![8-((4-Ethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2582518.png)
![Methyl 2-(4-ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582519.png)